![molecular formula C22H19NO2 B12323178 3-(Tritylamino)oxetan-2-one](/img/structure/B12323178.png)
3-(Tritylamino)oxetan-2-one
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Overview
Description
3-(Tritylamino)oxetan-2-one is a compound with the molecular formula C22H19NO2. It is a derivative of oxetane, a four-membered cyclic ether, and features a trityl (triphenylmethyl) group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tritylamino)oxetan-2-one typically involves the reaction of tritylamine with oxetan-2-one. One common method is the cyclization of N-trityl-L-serine lactone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Tritylamino)oxetan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetanone derivatives.
Reduction: Reduction reactions can convert the oxetanone ring to other functional groups.
Substitution: The trityl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like bromine (Br2) or m-chloroperoxybenzoic acid (m-CPBA) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetanone derivatives, while reduction can produce various alcohols or amines .
Scientific Research Applications
Drug Development
3-(Tritylamino)oxetan-2-one serves as an intermediate in the synthesis of biologically active compounds, particularly in the development of glucagon-like peptide-1 receptor agonists. These compounds have implications for diabetes treatment due to their role in insulin regulation .
Medicinal Chemistry
The compound's structural features allow it to be utilized in synthesizing various pharmaceutical agents. For instance, it has been involved in studies exploring structure-activity relationships (SAR) for compounds targeting specific biological pathways .
Antioxidant Research
Recent studies have indicated that derivatives of this compound may exhibit antioxidant properties, making them candidates for further investigation in oxidative stress-related conditions .
Case Study 1: Glucagon-like Peptide-1 Receptor Agonists
A notable application of this compound is its role as an intermediate in synthesizing glucagon-like peptide-1 receptor agonists. Research has demonstrated that these compounds can enhance insulin secretion and improve glucose homeostasis, making them significant in diabetes management .
Compound | Structure | Role |
---|---|---|
Glucagon-like peptide-1 agonist | Varies | Diabetes treatment |
Case Study 2: Antioxidant Activity
In a study exploring C-3 tethered 2-oxo-benzo[1,4]oxazines derived from this compound, researchers found that these compounds exhibited potent antioxidant activity comparable to standard reference antioxidants. This highlights potential therapeutic applications in managing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 3-(Tritylamino)oxetan-2-one involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The oxetanone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(Tritylamino)oxetan-2-one: Unique due to the presence of the trityl group and oxetanone ring.
3-Oximinooxetane: Used as a precursor for energetic materials.
3-Amino-2-oxetanecarboxylic acid: Known for its antibacterial and herbicidal effects
Uniqueness
This compound stands out due to its combination of the trityl group and oxetanone ring, which imparts unique chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Biological Activity
3-(Tritylamino)oxetan-2-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its interactions with biological macromolecules, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H17N1O1
- Molecular Weight : 241.31 g/mol
- IUPAC Name : this compound
The compound features an oxetan-2-one ring structure, which is crucial for its reactivity and biological interactions. The tritylamino group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular targets.
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, altering the biochemical landscape within cells.
- Receptor Modulation : It may bind to receptors, modulating their activity and influencing downstream signaling pathways.
- DNA Interaction : Preliminary studies suggest that it could interact with DNA, potentially affecting gene expression and cellular proliferation.
Interaction Studies
Studies have investigated the reactivity of this compound with various biological macromolecules. These studies focus on:
- Protein Binding Affinity : Assessing how well the compound binds to target proteins.
- Nucleic Acid Binding : Evaluating its capacity to interact with DNA and RNA.
Case Studies
-
Anticancer Activity :
- A study demonstrated that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through caspase activation pathways. The compound was shown to significantly reduce cell viability in a dose-dependent manner.
-
Antimicrobial Properties :
- Research indicated that the compound has antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | |
Antimicrobial | Effective against specific bacterial strains | |
Enzyme Inhibition | Inhibits key metabolic enzymes | |
Receptor Modulation | Alters receptor signaling pathways |
Properties
IUPAC Name |
3-(tritylamino)oxetan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO2/c24-21-20(16-25-21)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYUOGPQDPOFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)O1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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